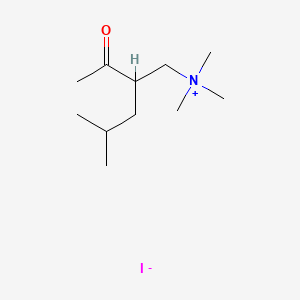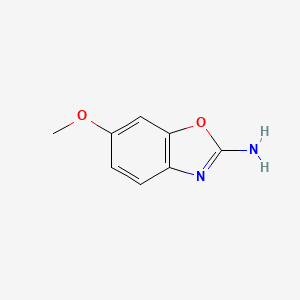
iso-PropylaMine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iso-PropylaMine-d9 is a deuterated form of isopropylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its unique isotopic properties. It is a colorless liquid with an ammonia-like odor and is miscible with water .
Preparation Methods
Synthetic Routes and Reaction Conditions
iso-PropylaMine-d9 can be synthesized by the reaction of isopropyl alcohol-d8 with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CD3)2CDOH+NH3→(CD3)2CDNH2+H2O
This method ensures the incorporation of deuterium into the isopropylamine structure .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deuterated isopropyl alcohol and ammonia under controlled conditions. The reaction is typically carried out in a reactor with a suitable catalyst to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
iso-PropylaMine-d9 undergoes various chemical reactions typical of alkyl amines, including:
Protonation: Reacts with acids to form ammonium salts.
Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.
Acylation: Reacts with acyl chlorides to form amides.
Condensation with Carbonyls: Forms imines or Schiff bases.
Common Reagents and Conditions
Protonation: Hydrochloric acid, sulfuric acid.
Alkylation: Alkyl halides, typically under basic conditions.
Acylation: Acyl chlorides, often in the presence of a base like pyridine.
Condensation: Aldehydes or ketones, often under acidic or basic conditions.
Major Products
Ammonium Salts: Formed from protonation.
Secondary and Tertiary Amines: Formed from alkylation.
Amides: Formed from acylation.
Imines or Schiff Bases: Formed from condensation reactions.
Scientific Research Applications
iso-PropylaMine-d9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of iso-PropylaMine-d9 involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can be incorporated into metabolic pathways, where it may influence enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethylamine
- Propylamine
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Isobutylamine
- tert-Butylamine
- n-Butylamine
- sec-Butylamine
- Putrescine
Uniqueness
iso-PropylaMine-d9 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms makes it particularly useful in NMR spectroscopy and metabolic studies, where it can be used to trace the pathways and transformations of amines with high precision .
Properties
CAS No. |
1219794-73-6 |
|---|---|
Molecular Formula |
C3H9N |
Molecular Weight |
68.167 |
IUPAC Name |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChI Key |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
SMILES |
CC(C)N |
Synonyms |
iso-PropylaMine-d9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)







